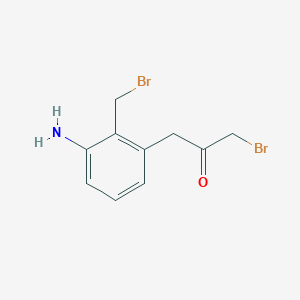
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C10H11Br2NO. This compound is characterized by the presence of both amino and bromomethyl groups attached to a phenyl ring, along with a bromopropanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-aminoacetophenone followed by the introduction of a bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are typically carried out in solvents like acetic acid or dichloromethane under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
化学反応の分析
Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation reactions produce nitro or nitroso compounds.
- Reduction reactions result in alcohols or amines.
科学的研究の応用
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
類似化合物との比較
- 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one
- 1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one
Comparison: 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is unique due to the specific positioning of the bromine atoms and the propanone moiety. This structural arrangement influences its reactivity and interaction with other molecules, making it distinct from similar compounds. The presence of both amino and bromomethyl groups on the phenyl ring provides a versatile platform for further chemical modifications and applications.
生物活性
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of brominated phenyl derivatives, which have been studied for various pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural features:
- Molecular Formula : C10H10Br2N2O
- Appearance : Typically a white to light yellow solid.
- Functional Groups : The presence of amino, bromomethyl, and carbonyl groups is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromomethyl and amino groups can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. The carbonyl moiety may also participate in electrophilic reactions, enhancing the compound's reactivity and biological effects .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has been shown to inhibit tumor growth in animal models, suggesting potential as a lead compound for cancer therapy .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the antimicrobial activity against E. coli and S. aureus | Showed significant inhibition with MIC values in the low micromolar range |
| Study 2 | Investigated anticancer effects on breast cancer cell lines | Induced apoptosis and reduced cell viability significantly |
| Study 3 | Explored enzyme inhibition mechanisms | Identified specific enzymes targeted by the compound leading to therapeutic implications |
Comparative Analysis
Compared to similar compounds, such as 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one, the brominated derivative shows enhanced reactivity due to the presence of multiple halogen atoms, which can facilitate stronger interactions with biological macromolecules.
特性
分子式 |
C10H11Br2NO |
|---|---|
分子量 |
321.01 g/mol |
IUPAC名 |
1-[3-amino-2-(bromomethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-8(14)4-7-2-1-3-10(13)9(7)6-12/h1-3H,4-6,13H2 |
InChIキー |
QBVXTJWJXVEXAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)CBr)CC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















